1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide
Overview
Description
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide is a chemical compound with the molecular formula C7H9N3O2
Preparation Methods
The synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide typically involves the reaction of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular metabolism and signal transduction pathways .
Comparison with Similar Compounds
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide can be compared with other similar compounds such as:
1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid: This compound has a similar structure but lacks the hydrazide group.
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde: This compound has an aldehyde group instead of a hydrazide group.
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate: This ester derivative has different chemical properties and applications.
The uniqueness of this compound lies in its hydrazide group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-methyl-2-oxopyridine-4-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10-3-2-5(4-6(10)11)7(12)9-8/h2-4H,8H2,1H3,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMSVCHXICINDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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